匹维西林
描述
Pivmecillinam is an orally active prodrug of mecillinam, an extended-spectrum penicillin antibiotic . It is the pivaloyloxymethyl ester of mecillinam . Pivmecillinam is primarily active against Gram-negative bacteria and is used mainly in the treatment of lower urinary tract infections .
Synthesis Analysis
The synthesis of Pivmecillinam involves the reaction of mecillinam with a halomethyl pivalate in an aprotic polar solvent such as N,N-dimethylformamide . The reaction is carried out at 0-25 degrees Celsius for 10-20 hours .
Molecular Structure Analysis
Pivmecillinam is a pivaloyloxymethyl ester of amdinocillin . Its chemical formula is C21H33N3O5S and it has a molar mass of 439.57 g/mol .
Chemical Reactions Analysis
Pivmecillinam is well absorbed orally and is broken down to amdinocillin in the intestinal mucosa . It is active against gram-negative organisms .
Physical And Chemical Properties Analysis
Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug . It belongs to the class of amidinopenicillin .
科学研究应用
Treatment of Urinary Tract Infections (UTIs)
- Summary of Application : Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs . It has been used extensively in Nordic countries with few problems . There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .
- Methods of Application : Pivmecillinam is administered orally for the treatment of UTIs . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : Pivmecillinam has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .
Treatment of Infections Caused by Staphylococcus Saprophyticus
- Summary of Application : Pivmecillinam has shown high clinical and bacteriological effect in UTIs caused by S. saprophyticus . This is significant because S. saprophyticus is considered non-susceptible to mecillinam .
- Methods of Application : Similar to its use in UTIs, Pivmecillinam is administered orally for the treatment of infections caused by S. saprophyticus . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : In four clinical trials, Pivmecillinam showed a cumulative clinical effect of 72% and a bacteriological effect of 86% in UTIs caused by S. saprophyticus .
Treatment of Multidrug-Resistant Bacteria
- Summary of Application : Pivmecillinam has shown potential in the treatment of urinary tract infections (UTIs) in the context of multidrug-resistant bacteria . This is significant because bacterial strains producing extended-spectrum β-lactamases (ESBLs) that are resistant not only to cephalosporins and penicillins, but also to fluoroquinolones and trimethoprim, are becoming more prevalent .
- Methods of Application : Pivmecillinam is administered orally for the treatment of UTIs caused by multidrug-resistant bacteria . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : Pivmecillinam has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .
Treatment of E. coli Bacteremic Urinary Tract Infection
- Summary of Application : Pivmecillinam has shown efficacy in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection . This is significant because E. coli is a common cause of bacteremic UTIs .
- Methods of Application : After 3 days of parenteral antibiotic, the treatment is converted to oral Pivmecillinam 400 mg QID for 1 week . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : In this trial, Pivmecillinam showed a treatment success rate of 88% in patients suffering from bacteremic UTI due to E. coli .
Treatment of Salmonellosis and Typhoid Fever
- Summary of Application : Pivmecillinam is used to treat infections due to mecillinam-sensitive organisms such as salmonellosis and typhoid fever . These are significant infectious diseases caused by the bacteria Salmonella typhi and Salmonella paratyphi .
- Methods of Application : Pivmecillinam is administered orally for the treatment of salmonellosis and typhoid fever . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : The outcomes of Pivmecillinam treatment for salmonellosis and typhoid fever vary depending on the individual patient’s response to the medication and the severity of the infection .
Treatment of Uncomplicated UTIs in Adult Females
- Summary of Application : Pivmecillinam, under the brand name Pivya, has received FDA approval for managing uncomplicated urinary tract infections (UTIs) associated with Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus in female adults .
- Methods of Application : After initial parenteral antibiotic treatment, the treatment is converted to oral Pivmecillinam 400 mg QID for 1 week . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
- Results or Outcomes : In three controlled clinical trials, Pivmecillinam showed significant efficacy, with composite response rates ranging from 62% to 72% across trials . Common side effects for Pivmecillinam included diarrhea and nausea .
安全和危害
The most common side effects of Pivmecillinam use are rash and gastrointestinal upset, including nausea and vomiting . Pivmecillinam should be used with caution for long-term or frequently repeated treatment, due to the possibility of carnitine depletion . It can cause false-positive urinary glucose if tested for reducing substrates .
未来方向
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNOVNWUSPMDP-HLLBOEOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048538 | |
Record name | Pivmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.26e-02 g/L | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivmecillinam | |
CAS RN |
32886-97-8 | |
Record name | Pivmecillinam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdinocillin pivoxil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivmecillinam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMDINOCILLIN PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
Record name | Pivmecillinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivmecillinam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。